2-[4-(Dimethylsulfamoyl)phenyl]ethane-1-sulfonyl chloride
Overview
Description
2-[4-(Dimethylsulfamoyl)phenyl]ethane-1-sulfonyl chloride is a useful research compound. Its molecular formula is C10H14ClNO4S2 and its molecular weight is 311.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Building Blocks
2-[4-(Dimethylsulfamoyl)phenyl]ethane-1-sulfonyl chloride is involved in the synthesis of various functional aromatic bis(sulfonyl chlorides) and trisulfonyl chlorides. These compounds serve as key building blocks for creating dendritic and complex organic molecules (Percec et al., 2001).
Solvolysis Studies
The compound has been the subject of studies on solvolyses. In particular, the solvolyses of N,N-dimethylsulfamoyl chloride, a related compound, indicate a sensitivity to changes in solvent nucleophilicity and ionizing power, suggesting an S(N)2 pathway for the reaction (Kevill et al., 2006).
Antimicrobial Applications
Some research explores the synthesis of novel pyrazolopyrimidines incorporating mono- and diphenylsulfonyl groups, including derivatives of dimethylsulfamoyl chloride. These compounds have shown significant antimicrobial activity (Alsaedi, Farghaly, & Shaaban, 2019).
Redox-Neutral Reactions
There are studies on the generation and control of sulfonyl radicals from dimethylsulfamoyl chloride, with applications in creating alkyl sulfonates and sulfonamides under redox-neutral conditions. This method is valuable for the functionalization of natural products or medicines (Zhang et al., 2021).
Photocatalytic Applications
In photocatalysis, the compound is used in desulfonylative homocoupling of benzylic sulfone derivatives, offering a pathway to synthesize structurally diverse ethanes (Ohkura et al., 2022).
Catalysis in Chemical Synthesis
It has been used in palladium-catalyzed desulfitative C-arylation, where sulfonyl chlorides react with benzo[d]oxazole C-H bonds, demonstrating a practical alternative for synthesizing 2-aryl benzoxazoles (Zhang et al., 2011).
Esterification and Amidation
The compound is used in esterification and amidation reactions involving carboxylic acids, alcohols, and amines, offering a novel and efficient method for these processes (Wakasugi et al., 2001).
Urease Inhibition Studies
There's research on sulfonamides derivatives synthesized from dimethylsulfamoyl chloride, showing significant inhibitory effects on urease, an enzyme linked to certain medical conditions (Abbasi et al., 2018).
Mechanism of Action
Target of Action
Similar compounds often target aromatic rings in organic molecules, particularly in the context of electrophilic aromatic substitution reactions .
Mode of Action
The compound likely interacts with its targets through a mechanism similar to electrophilic aromatic substitution . This process involves the electrophile (the compound) forming a sigma-bond with the aromatic ring (the target), generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted aromatic ring .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways involved. Given its potential mode of action, it could result in the substitution of aromatic rings, altering the structure and function of the target molecules .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, certain conditions might favor the formation of the electrophilic species or the interaction with the target aromatic ring .
Properties
IUPAC Name |
2-[4-(dimethylsulfamoyl)phenyl]ethanesulfonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO4S2/c1-12(2)18(15,16)10-5-3-9(4-6-10)7-8-17(11,13)14/h3-6H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKCEFUTHYJYSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)CCS(=O)(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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